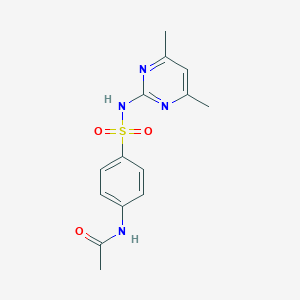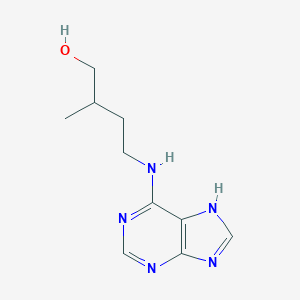
N-Acétyl Sulfaméthazine
Vue d'ensemble
Description
N(4)-acetylsulfamethazine is a sulfonamide that is benzenesulfonamide substituted by an acetylamino group at position 4 and a 4,6-dimethyl-pyrimidin-2-yl group at the nitrogen atom. It is a metabolite of the antibiotic sulfamethazine. It has a role as a marine xenobiotic metabolite. It is a sulfonamide, a member of acetamides and a member of pyrimidines.
Applications De Recherche Scientifique
Oximinosulfonamidation radicalaire à relais photo-induite des alcènes
L'N-Acétyl Sulfaméthazine a été utilisée dans la production de divers α-oximino sulfonamides via une oximinosulfonamidation radicalaire à relais photo-induite directe d'alcènes activés ou non activés . Ce processus est hautement économique en atomes et implique les N-nitrosamines qui fonctionnent comme des réactifs bifonctionnels, générant simultanément des radicaux aminyles et des radicaux NO . Les unités d'oxime synthétisées pourraient également être facilement converties en d'autres groupes fonctionnels, conduisant à des transformations sélectives en aval .
Comportement environnemental et biodégradation
Des études ont montré que l'this compound et d'autres sulfonamides ne sont pas facilement biodégradables . Dans les expériences de biodégradation, la diminution des concentrations s'est située entre 4 % pour la sulfadiazine et 22 % pour la N4-Acétylsulfaméthazine . Cette résistance à la biodégradation est importante pour comprendre le comportement environnemental de ces composés .
Hydrolyse et photolyse
Les expériences d'hydrolyse examinées à des valeurs de pH normalement trouvées dans l'environnement ont également montré leur résistance . Cependant, la photolyse s'est avérée être un processus important pour réduire les concentrations de sulfonamides et de leurs métabolites dans diverses matrices aqueuses . Les résultats ont montré que la photolyse suivait une cinétique du premier ordre dans tous les cas .
Efficacité d'élimination dans le traitement des eaux usées
Les efficacités d'élimination des sulfonamides et de leurs métabolites acétylés dans les procédés de traitement des eaux usées ont été étudiées
Mécanisme D'action
Target of Action
N-Acetyl Sulfamethazine, also known as N4-Acetylsulfamethazine or N(4)-Acetylsulfamethazine, is a sulfonamide drug . The primary target of this compound is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid , a precursor of tetrahydrofolic acid (THF) , which is essential for bacterial growth and multiplication .
Mode of Action
N-Acetyl Sulfamethazine acts as a competitive inhibitor of dihydropteroate synthetase . It competes with para-aminobenzoic acid (PABA) for binding to the enzyme, thereby inhibiting the conversion of PABA and pteridine to dihydropteroic acid . This inhibition disrupts the synthesis of THF, leading to a deficiency of this crucial cofactor in the bacteria .
Biochemical Pathways
The action of N-Acetyl Sulfamethazine affects the folic acid synthesis pathway in bacteria . By inhibiting the production of dihydropteroic acid, it prevents the formation of THF. THF is a vital cofactor in the synthesis of nucleic acids (DNA and RNA) and amino acids. Therefore, its deficiency hampers these essential cellular processes, leading to the inhibition of bacterial growth .
Pharmacokinetics
The pharmacokinetics of N-Acetyl Sulfamethazine involves its metabolism by the enzyme N-acetyltransferase 2 (NAT2) . NAT2 is responsible for the N-acetylation of aromatic amines and hydrazine derivatives . Variability in the enzymatic activity of NAT2 contributes to interindividual differences in drug responses . .
Result of Action
The molecular and cellular effects of N-Acetyl Sulfamethazine’s action primarily involve the disruption of bacterial growth and multiplication. By inhibiting the synthesis of THF, a crucial cofactor in nucleic acid and amino acid synthesis, the compound effectively halts these essential cellular processes in bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Acetyl Sulfamethazine. For instance, in wastewater treatment plants, the removal efficiencies of sulfonamides and their metabolites can vary . The removal efficiency of N-acetyl sulfamerazine, a compound similar to N-Acetyl Sulfamethazine, was found to be lower compared to other sulfonamides . This suggests that environmental conditions can affect the persistence and bioavailability of such compounds .
Analyse Biochimique
Biochemical Properties
N-Acetyl Sulfamethazine, like other sulfonamides, inhibits the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase . This enzyme is an intermediate of tetrahydrofolic acid (THF) synthesis, which is required for the synthesis of purines and dTMP . Therefore, N-Acetyl Sulfamethazine can interfere with bacterial growth by inhibiting the synthesis of these essential biomolecules .
Cellular Effects
The cellular effects of N-Acetyl Sulfamethazine are primarily related to its antibacterial activity. By inhibiting the synthesis of THF, N-Acetyl Sulfamethazine can disrupt bacterial cell function, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-Acetyl Sulfamethazine involves its binding to dihydrofolate synthetase, thereby inhibiting the conversion of pteridine and PABA to dihydropteroic acid . This prevents the synthesis of THF, leading to a disruption in the production of purines and dTMP, which are essential for bacterial growth .
Temporal Effects in Laboratory Settings
It is known that sulfamethazine, the parent compound of N-Acetyl Sulfamethazine, can be degraded over time in environmental samples
Propriétés
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9-8-10(2)16-14(15-9)18-22(20,21)13-6-4-12(5-7-13)17-11(3)19/h4-8H,1-3H3,(H,17,19)(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKAKWDUZRJNPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50142848 | |
| Record name | N(4)-Acetylsulfamethazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50142848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100-90-3 | |
| Record name | N4-Acetylsulfamethazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(4)-Acetylsulfamethazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(4)-Acetylsulfamethazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50142848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the depletion of N4-acetylsulfamethazine compare to sulfamethazine in cattle?
A1: Research indicates that N4-acetylsulfamethazine depletes at a slower rate compared to sulfamethazine in cattle, especially in veal calves. Studies show that a 10-day withdrawal period, while suitable for sulfamethazine depletion, may not be sufficient for N4-acetylsulfamethazine in veal calves. [, ]
Q2: What are the primary metabolites of sulfamethazine found in swine tissues?
A2: Studies using 14C-labeled sulfamethazine identified four major metabolites in swine tissues: N4-acetylsulfamethazine, desaminosulfamethazine, the N4-glucose conjugate of sulfamethazine, and sulfamethazine itself. [, , ]
Q3: Does the duration of sulfamethazine dosing affect the relative distribution of its metabolites in swine tissues?
A3: While the total concentration of 14C-labeled compounds in swine tissues increases with prolonged sulfamethazine dosing (reaching a steady state around day 5), the relative distribution of sulfamethazine and its metabolites (including N4-acetylsulfamethazine) remains relatively consistent within each specific tissue. []
Q4: What analytical methods are commonly used to detect and quantify sulfamethazine and N4-acetylsulfamethazine in biological samples?
A4: Several techniques are employed for the analysis of sulfamethazine and its metabolites, including N4-acetylsulfamethazine. These include:
Q5: Is N4-acetylsulfamethazine commonly found in environmental samples?
A6: Yes, N4-acetylsulfamethazine, as a primary metabolite of sulfamethazine, is frequently detected in environmental matrices such as wastewater. Its presence, alongside sulfamethazine and other antibiotics, raises concerns about potential ecological impacts and the spread of antibiotic resistance. []
Q6: How efficient are wastewater treatment plants in removing sulfamethazine and its metabolites, including N4-acetylsulfamethazine?
A7: Studies indicate that conventional wastewater treatment plants may not effectively remove sulfamethazine and its metabolites. This incomplete removal contributes to the release of these compounds into the environment, potentially impacting aquatic life and contributing to the development of antibiotic resistance. []
Q7: How does N4-acetylsulfamethazine interact with plasma proteins compared to sulfamethazine?
A8: N4-acetylsulfamethazine exhibits a higher affinity for plasma proteins, particularly albumin, compared to sulfamethazine. This difference in binding affinity suggests that N4-acetylsulfamethazine could potentially alter the pharmacokinetics of sulfamethazine in vivo. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















